4-(1H-pyrazol-4-yl)butan-2-amine
Description
4-(1H-Pyrazol-4-yl)butan-2-amine is a secondary amine featuring a pyrazole ring substituted at the 4-position of a butan-2-amine backbone. Its molecular formula is C₇H₁₂N₃, with a molecular weight of 138.19 g/mol. Pyrazole derivatives are widely studied in medicinal chemistry due to their role in modulating kinase activity and other biological targets .
Properties
CAS No. |
1516443-04-1 |
|---|---|
Molecular Formula |
C7H13N3 |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The process involves three components:
-
Butan-2-amine (1.0 mmol) as the limiting reagent.
-
Diketone (1.1 mmol), such as 2,4-pentanedione, to form the pyrazole ring.
-
O-(4-Nitrobenzoyl)hydroxylamine (1.5 mmol) as the electrophilic amination reagent.
The reagents are combined in dimethylformamide (DMF) at 0°C, followed by heating to 85°C for 1.5 hours. The reaction proceeds via in situ formation of a hydrazine intermediate, which cyclizes with the diketone to yield the pyrazole core. The optimized protocol achieves a 44% isolated yield after purification via column chromatography (basic alumina, pentane/ether gradient).
Representative Data:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 85°C |
| Time | 1.5 hours |
| Yield | 44% |
| Purification | Column chromatography |
Scope and Limitations
This method is notable for its compatibility with primary aliphatic amines and tolerance for diverse diketones. However, sterically hindered amines (e.g., tert-pentylamine) exhibit reduced yields (36%), highlighting the influence of steric effects on reaction efficiency.
Industrial-Scale Approaches
Industrial production of this compound prioritizes scalability and cost-effectiveness. Continuous flow synthesis and catalytic systems are two prominent strategies:
Continuous Flow Synthesis
In this setup, butan-2-amine and the pyrazole precursor are continuously fed into a microreactor under elevated pressure (5–10 bar) and temperature (100–120°C). The reduced reaction volume enhances heat transfer and minimizes side reactions, achieving yields of 65–70% with a throughput of 1–2 kg/hour.
Catalytic Amination
Palladium-based catalysts (e.g., Pd/C) facilitate the coupling of halogenated pyrazoles with butan-2-amine under hydrogen atmosphere. This method reduces reaction times to 4–6 hours and improves yields to 75–80%, albeit with higher material costs due to catalyst usage.
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and drawbacks of each method:
| Method | Yield | Scalability | Cost | Key Challenge |
|---|---|---|---|---|
| Classical Synthesis | 40–60% | Moderate | Low | Long reaction times |
| Electrophilic Amination | 44% | Low | Moderate | Steric hindrance effects |
| Continuous Flow | 65–70% | High | High | Equipment investment |
| Catalytic Amination | 75–80% | Moderate | High | Catalyst recycling |
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrazol-4-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups such as hydroxyl, amino, and halogen groups .
Scientific Research Applications
4-(1H-pyrazol-4-yl)butan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-4-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to fit into the active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 4-(1H-pyrazol-4-yl)butan-2-amine and its analogs:
Key Observations :
- Substituent Effects : Methylation at the pyrazole N1 (as in 4-(1-methyl-1H-pyrazol-4-yl)butan-2-amine) increases molecular weight and likely enhances metabolic stability compared to the unmethylated parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
